N-(4-cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide
Description
Properties
IUPAC Name |
N-(4-cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-15-7-9-16(10-8-15)24-12-11-18(22)21-19-20-17(13-25-19)14-5-3-2-4-6-14/h7-10,13-14H,2-6,11-12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHZWWMRCRVRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=NC(=CS2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Propanamide Moiety: The propanamide group can be introduced through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Biological Significance
1. Antimicrobial Activity
Research has indicated that thiazole derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to N-(4-cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of cellular processes .
2. Anticancer Potential
Studies have shown that thiazole derivatives possess anticancer properties, particularly against breast cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its structural characteristics, which allow it to interact with specific cellular targets involved in cancer progression. For example, molecular docking studies suggest that such compounds can bind effectively to receptors implicated in tumor growth .
3. Anti-inflammatory Effects
The anti-inflammatory potential of thiazole-based compounds is another area of interest. Preliminary studies suggest that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis or other inflammatory diseases .
Synthesis and Molecular Modeling
The synthesis of this compound typically involves multi-step organic reactions including cyclization and amide formation. Advanced techniques such as molecular modeling and docking studies have been utilized to predict the compound's interaction with biological targets, enhancing the understanding of its pharmacological profile .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural motifs with several analogs reported in the literature. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: The target compound’s 4-methoxyphenoxy group differs from sulfonyl (317) or sulfanyl (8d–8h) moieties in analogs, likely altering electronic properties (e.g., reduced electron-withdrawing effects compared to sulfonyl groups) .
- Thermal Stability : Melting points for oxadiazole analogs (117–159°C) suggest moderate stability, but the target compound’s melting point remains uncharacterized .
Key Observations :
- Target Enzyme/Receptor: The 4-methoxyphenoxy group in the target compound may mimic aryl interactions seen in CB2 modulators (e.g., 317) or neuroprotective agents (e.g., pyrazole-propanamides) .
- Structural Flexibility : Unlike rigid oxadiazole cores in 8d–8h, the propanamide chain in the target compound could allow conformational adaptability for target binding .
Biological Activity
N-(4-cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
The structural representation highlights the thiazole ring and methoxyphenoxy group, which are critical for its biological activity.
Anti-inflammatory Effects
Thiazole derivatives have been noted for their anti-inflammatory properties. A study indicated that thiazole compounds could inhibit cyclooxygenase enzymes, which are pivotal in inflammatory processes . The mechanism involves blocking the synthesis of prostaglandins, which are mediators of inflammation. This suggests that this compound may also possess anti-inflammatory capabilities.
Antimicrobial Activity
Compounds with thiazole and phenoxy groups have shown antimicrobial activity against various pathogens. Research indicates that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways . The specific antimicrobial efficacy of this compound remains to be elucidated but is a promising area for further investigation.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Cell Cycle Modulation : The ability to induce cell cycle arrest suggests that this compound may interfere with cellular proliferation pathways.
- Membrane Disruption : Potential antimicrobial effects may arise from disrupting microbial membranes or inhibiting cell wall synthesis.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. The thiazole ring is first constructed via cyclization of a thiourea derivative with α-haloketones or via Hantzsch thiazole synthesis. Subsequent functionalization includes introducing the cyclohexyl group at the 4-position of the thiazole ring using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). The propanamide linker is formed via condensation of the thiazole amine with 3-(4-methoxyphenoxy)propanoic acid derivatives, often using coupling agents like EDC/HOBt .
- Key Considerations : Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions. Monitor intermediates via TLC or HPLC to ensure purity.
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Use spectroscopic techniques:
- 1H/13C-NMR : Confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methoxyphenoxy aromatic protons at δ 6.8–7.2 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the amide bond) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases). Focus on the thiazole and methoxyphenoxy moieties as key pharmacophores .
Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD analysis) under physiological conditions .
QSAR Modeling : Corrogate substituent effects (e.g., cyclohexyl hydrophobicity) with activity data from analogs .
- Data Interpretation : Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements).
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Comparative Analysis : Use a table to compare structural analogs (e.g., substituent variations) and their bioactivity profiles. Example:
| Compound Substituents | Target Enzyme IC50 (nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 4-Cyclohexyl (target) | 120 ± 15 | 8.2 | |
| 4-Phenyl (analog) | 450 ± 30 | 12.5 | |
| 4-Fluorophenyl (analog) | 90 ± 10 | 5.8 |
- Experimental Replication : Standardize assay protocols (e.g., cell lines, buffer pH) to minimize variability. Use statistical tools (e.g., ANOVA) to confirm significance .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Modify the cyclohexyl group (e.g., introduce polar substituents) to improve water solubility.
- Metabolic Stability : Test microsomal half-life (e.g., rat liver microsomes) and identify metabolic hotspots via LC-MS metabolite profiling .
- Permeability : Use Caco-2 cell assays to assess intestinal absorption.
Data Contradiction Analysis
Q. Why do similar thiazole-propanamide derivatives exhibit divergent enzyme inhibition activities?
- Root Cause :
- Steric Effects : Bulky substituents (e.g., cyclohexyl vs. methyl) alter binding pocket accessibility .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO2) enhance electrophilic interactions with catalytic residues .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
